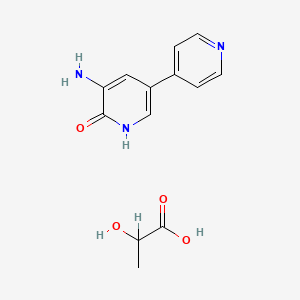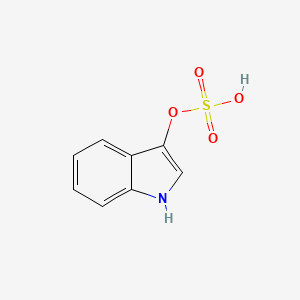
Indoxyl硫酸盐
描述
Indoxyl sulfate is a uremic toxin and a metabolite of tryptophan . It is formed via sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase (SULT) isoform 1A1 variant 2 (SULT1A1*2) in the liver .
Synthesis Analysis
Indoxyl sulfate is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .Molecular Structure Analysis
The molecular formula of Indoxyl sulfate is C8H7NO4S . The molecular weight is 213.21 .Chemical Reactions Analysis
Indoxyl sulfate is a metabolite of dietary L-tryptophan that is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria .Physical And Chemical Properties Analysis
The molecular formula of Indoxyl sulfate is C8H7NO4S and its molar mass is 213.21 g·mol−1 .科学研究应用
1. Indoxyl Sulfate and Renal Disease
Indoxyl sulfate, derived from the breakdown of tryptophan, accumulates in patients with reduced kidney function, such as those undergoing hemodialysis, due to limited clearance by dialysis and high plasma protein binding. This accumulation is associated with the progression of renal disease and vascular disease. Although the toxicity of indoxyl sulfate in humans is not conclusively proven, it's implicated in renal disease progression and vascular disease, prompting research into reducing its plasma levels through dialytic and non-dialytic means (Leong & Sirich, 2016).
2. Cardiovascular Effects
Indoxyl sulfate has been shown to have pro-fibrotic and pro-hypertrophic effects on cardiac cells, potentially contributing to adverse cardiac remodeling. This remodeling is mediated via activation of specific pathways, such as the p38 MAPK, p42/44 MAPK, and NFκB pathways. These findings suggest that targeting the reduction of indoxyl sulfate could be a novel therapeutic approach to manage chronic heart failure, especially in patients with chronic kidney disease (Lekawanvijit et al., 2010).
3. Transport Mechanisms in the Kidney
The renal excretion of indoxyl sulfate is primarily facilitated by organic anion transporter 3 (OAT3). This study highlighted that OAT3 is responsible for renal uptake of indoxyl sulfate and that mutual inhibition of uremic toxins via OAT3 may accelerate their accumulation in the body, contributing to nephrotoxicity in uremia (Deguchi et al., 2002).
4. Sulfation Process
The sulfation of indoxyl by human and rat aryl sulfotransferases to form indoxyl sulfate is an important metabolic process. This study identified the specific sulfotransferase isoforms responsible for this reaction, providing insights into the metabolism and potential therapeutic targeting of indoxyl sulfate (Banoglu & King, 2002).
5. Oxidative Stress and Vascular Effects
Indoxyl sulfate has been implicated in oxidative stress-induced activation of NF-κB in vascular endothelial cells, upregulating the expression of ICAM-1 and MCP-1. This suggests that indoxyl sulfate might play a significant role in the development of cardiovascular disease in chronic kidney disease by increasing the endothelial expression of these molecules (Tumur et al., 2010).
6. Redox Properties in Chronic Kidney Disease
Indoxyl sulfate exhibits dual roles as both a pro-oxidant and an anti-oxidant, depending on its concentration. Under chronic kidney disease conditions, its pro-oxidant properties are more pronounced, contributing to oxidative stress in various cell types, including renal tubular cells and vascular endothelial cells. These insights help in understanding the complex role of indoxyl sulfate in chronic kidney disease progression and cardiovascular mortality (Miyamoto et al., 2011).
7. Podocyte Injury and Aryl-Hydrocarbon Receptor Activation
Indoxyl sulfate, as a ligand of the aryl-hydrocarbon receptor (AhR), contributes to podocyte injury. This study demonstrated that exposure to indoxyl sulfate led to changes in podocyte morphology and gene expression in mice, suggesting a role in glomerular injury. This highlights the importance of AhR activation by indoxyl sulfate in kidney disease (Ichii et al., 2014).
8. 肾血管毒性
Indoxyl硫酸盐被确定为一种肾血管毒素,参与慢性肾病和CKD患者心血管疾病的进展。它诱导氧化应激和自由基产生,损害细胞抗氧化系统。这项研究全面了解了Indoxyl硫酸盐对肾脏和血管细胞的有害影响,强调了需要针对其去除或减少的治疗 (Niwa, 2010)。
9. 与血液透析患者心力衰竭的关联
研究表明,Indoxyl硫酸盐水平与接受血液透析的患者心力衰竭事件相关。这项研究强调了Indoxyl硫酸盐作为心力衰竭风险生物标志物在这一患者群体中的潜力,尽管需要进一步研究以确定其在心力衰竭发病机制中的作用 (Cao et al., 2015)。
10. 在肾小球硬化中的作用
在尿毒症大鼠中给予吲哚,Indoxyl硫酸盐的前体,加速了肾小球硬化。这项研究表明,由吲哚代谢产生的Indoxyl硫酸盐在慢性肾功能衰竭的进展中发挥了重要作用,表明其作为治疗靶点的潜力 (Niwa, Ise, & Miyazaki, 1994)。
安全和危害
未来方向
属性
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indoxyl sulfate | |
CAS RN |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



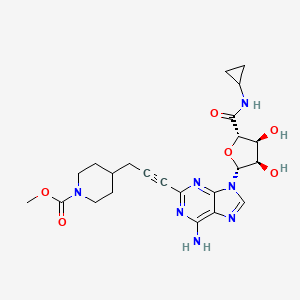
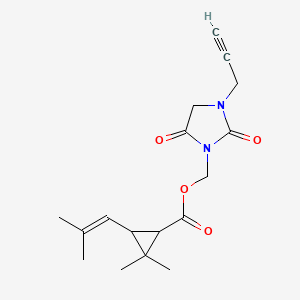
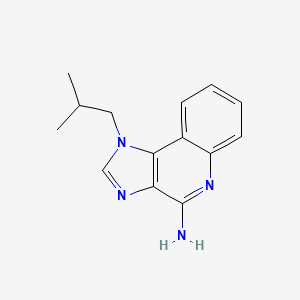
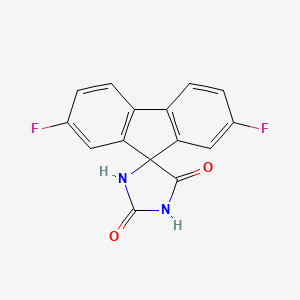
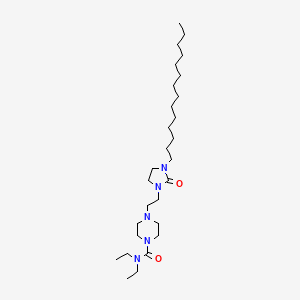
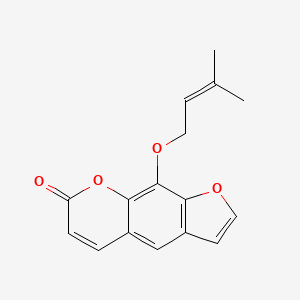
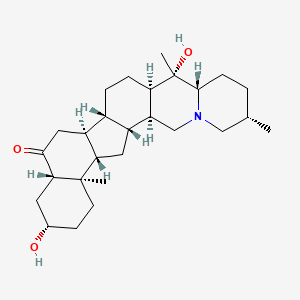
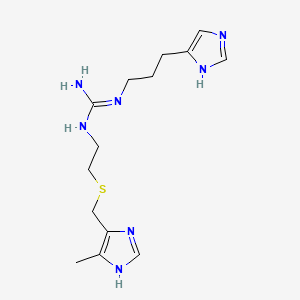
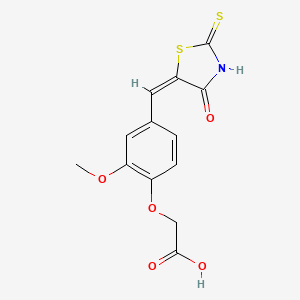
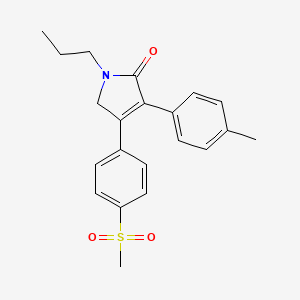
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
